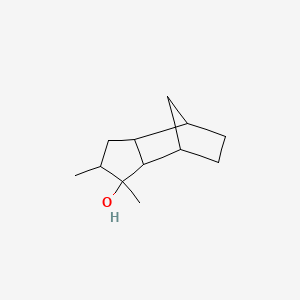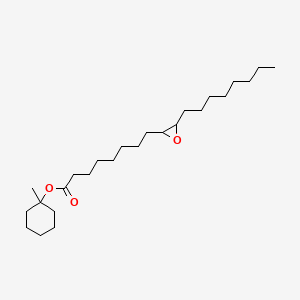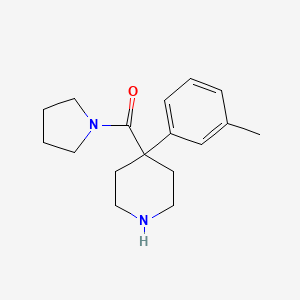
1-((4-(m-Tolyl)-4-piperidyl)carbonyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-(m-Tolyl)-4-piperidyl)carbonyl)pyrrolidine is a complex organic compound featuring a pyrrolidine ring bonded to a piperidine ring, which is further substituted with a m-tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-(m-Tolyl)-4-piperidyl)carbonyl)pyrrolidine typically involves multi-step organic reactions. One common method includes the reaction of m-tolyl piperidine with a pyrrolidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-((4-(m-Tolyl)-4-piperidyl)carbonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-((4-(m-Tolyl)-4-piperidyl)carbonyl)pyrrolidine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-((4-(m-Tolyl)-4-piperidyl)carbonyl)pyrrolidine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
1-((4-(m-Tolyl)-4-piperidyl)carbonyl)pyrrolidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Other piperidine derivatives: Compounds such as piperidine and its substituted derivatives have similar structural features and may exhibit comparable reactivity and applications.
Uniqueness: this compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
83863-46-1 |
|---|---|
Fórmula molecular |
C17H24N2O |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
[4-(3-methylphenyl)piperidin-4-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C17H24N2O/c1-14-5-4-6-15(13-14)17(7-9-18-10-8-17)16(20)19-11-2-3-12-19/h4-6,13,18H,2-3,7-12H2,1H3 |
Clave InChI |
IXSJBJNKASGMLL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2(CCNCC2)C(=O)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



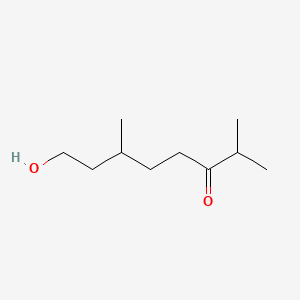
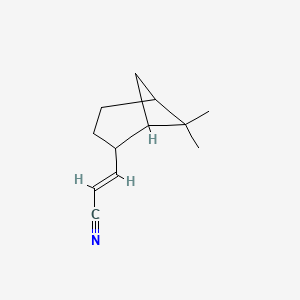
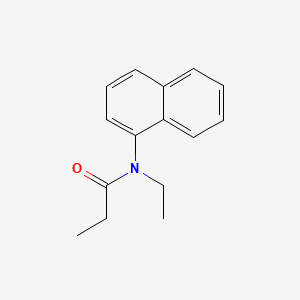
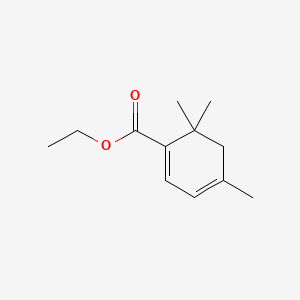
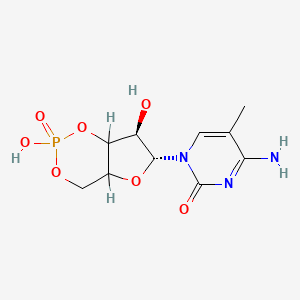
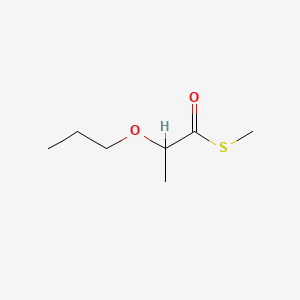
![Coceth-25 [INCI]](/img/structure/B12664055.png)


